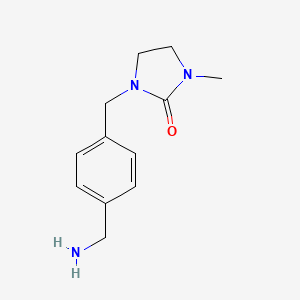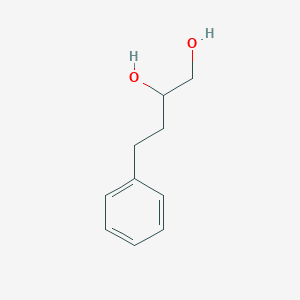
(2-Amino-4-methylpentyl)(methyl)amine
Descripción general
Descripción
(2-Amino-4-methylpentyl)(methyl)amine, also known by its IUPAC name N1,4-dimethyl-1,2-pentanediamine, is a chemical compound with the molecular formula C7H18N2. It is a liquid at room temperature and has a molecular weight of 130.23 g/mol . This compound is primarily used in research and industrial applications due to its unique chemical properties.
Mecanismo De Acción
Target of Action
Amines are known to interact with various biological targets, including enzymes and receptors, influencing numerous physiological processes .
Mode of Action
Amines typically interact with their targets through processes such as alkylation, acylation, and reductive amination . These interactions can lead to changes in the function or activity of the target, potentially influencing various biological processes .
Biochemical Pathways
Amines are known to participate in numerous biochemical reactions and pathways, including those involving neurotransmitters and biogenic amines . These pathways can have downstream effects on various physiological processes, including growth regulation, nerve conduction, and immune system function .
Pharmacokinetics
Amines are generally known to be absorbed and distributed throughout the body, metabolized by various enzymes, and excreted through the kidneys . These properties can impact the bioavailability of the compound, influencing its efficacy and potential side effects.
Result of Action
Amines can influence various cellular processes, potentially leading to changes in cell function or behavior . These effects can vary depending on the specific target and mode of action of the amine.
Action Environment
Environmental factors can influence the action, efficacy, and stability of (2-Amino-4-methylpentyl)(methyl)amine. Factors such as temperature, pH, and the presence of other chemicals can affect the compound’s stability and its interactions with its targets . Additionally, the compound’s environmental impact should be considered, as amines can be potential environmental pollutants .
Métodos De Preparación
The synthesis of (2-Amino-4-methylpentyl)(methyl)amine can be achieved through several methods. One common approach involves the reductive amination of 4-methylpentan-2-one with methylamine. The reaction typically employs a reducing agent such as sodium cyanoborohydride (NaBH~3~CN) under mild acidic conditions to facilitate the formation of the desired amine . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Análisis De Reacciones Químicas
(2-Amino-4-methylpentyl)(methyl)amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding imines or nitriles under specific conditions.
Reduction: It can be reduced to form secondary or tertiary amines using reducing agents like sodium borohydride (NaBH~4~) or lithium aluminum hydride (LiAlH~4~).
Substitution: It participates in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.
Major Products: The major products formed from these reactions depend on the reagents and conditions used.
Aplicaciones Científicas De Investigación
(2-Amino-4-methylpentyl)(methyl)amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a precursor in the synthesis of biologically active compounds.
Medicine: Research into its potential therapeutic applications is ongoing, particularly in the development of new pharmaceuticals.
Industry: It is utilized in the production of polymers, resins, and other industrial chemicals.
Comparación Con Compuestos Similares
(2-Amino-4-methylpentyl)(methyl)amine can be compared with other similar compounds such as:
Methylamine: A simpler amine with a single methyl group attached to the nitrogen atom.
Ethylamine: Similar to methylamine but with an ethyl group instead of a methyl group.
Dimethylamine: Contains two methyl groups attached to the nitrogen atom.
Trimethylamine: Contains three methyl groups attached to the nitrogen atom.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical properties and reactivity compared to other amines .
Propiedades
IUPAC Name |
1-N,4-dimethylpentane-1,2-diamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H18N2/c1-6(2)4-7(8)5-9-3/h6-7,9H,4-5,8H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUXHHYJZWCQYGH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(CNC)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H18N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
130.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


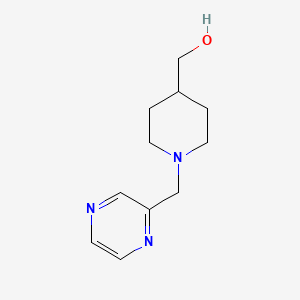
amine](/img/structure/B3225328.png)
![Methyl[2-(prop-2-yn-1-yloxy)ethyl]amine](/img/structure/B3225341.png)

![2-[(Piperazine-1-sulfonyl)amino]ethan-1-ol](/img/structure/B3225351.png)

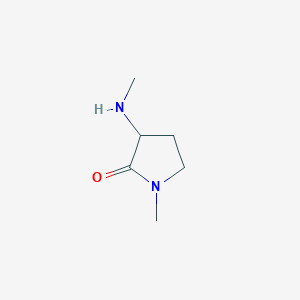
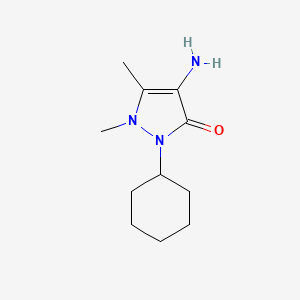
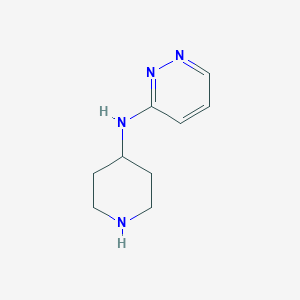
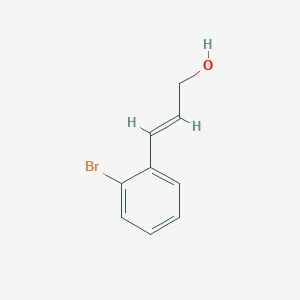

![4-[(4-bromo-1H-pyrazol-1-yl)methyl]-5-methylfuran-2-carboxylic acid](/img/structure/B3225401.png)
